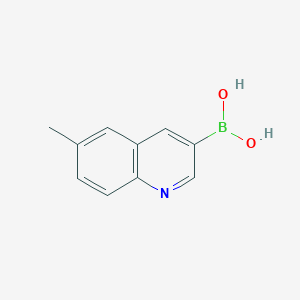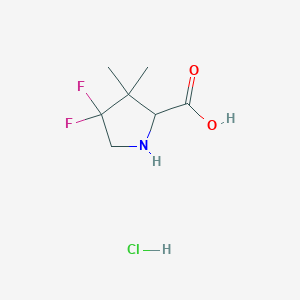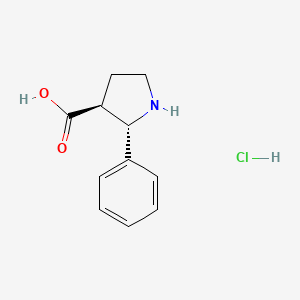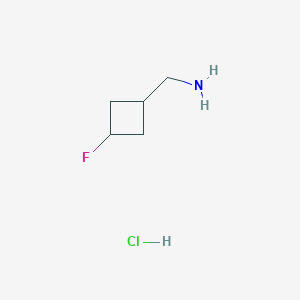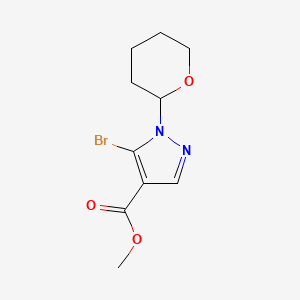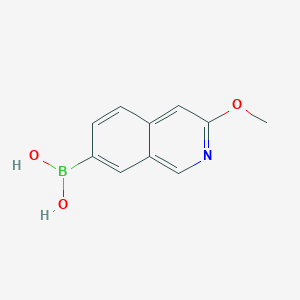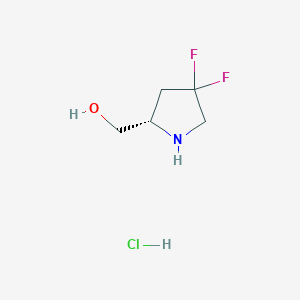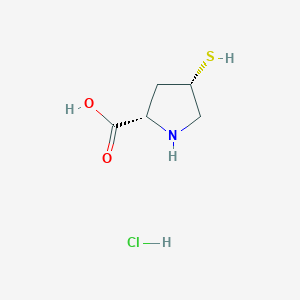![molecular formula C9H8N2O2 B1404110 Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate CAS No. 945840-73-3](/img/structure/B1404110.png)
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate
Vue d'ensemble
Description
“Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” is a heterocyclic compound . It is a solid substance with the molecular formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” consists of a pyrrolopyridine core with a methyl ester functional group . The exact structural details or conformational analysis are not available in the literature.
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” is a solid substance . It has a molecular weight of 176.17 g/mol .
Applications De Recherche Scientifique
Medicinal Chemistry:
- Application Summary: Compounds in this class may be investigated for their potential to reduce blood glucose levels, which could be beneficial in treating conditions like diabetes and related disorders .
Chemical Synthesis:
- Application Summary: This compound might be used as a building block in the synthesis of more complex organic molecules, including natural products or novel polymers .
Biomedical Research:
- Application Summary: Derivatives of this compound could be explored as kinase inhibitors, which are important in the treatment of cancers and other diseases .
Pharmacology:
- Application Summary: The compound could be used to study its effects on neurological pathways and receptors .
Environmental Chemistry:
- Application Summary: The compound’s role in the development of environmentally benign synthesis pathways .
Analytical Development:
- Application Summary: Use as a reference compound in spectroscopic analysis to determine the structure of related compounds .
Catalysis:
- Application Summary: This compound may serve as a ligand in catalytic systems to facilitate various chemical reactions .
Computational Chemistry:
- Application Summary: The compound’s structure could be used in computational models to predict the binding affinity to various biological targets .
Chemical Education:
- Application Summary: As a representative heterocyclic compound, it could be used to teach concepts of heterocyclic chemistry and synthesis .
Fluorescence Studies:
- Application Summary: Derivatives of this compound might exhibit fluorescence, making them useful in studying molecular interactions .
Peptide Synthesis:
- Application Summary: The compound could be incorporated into peptides to mimic structures or functions of natural peptides .
Sensor Development:
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
Propriétés
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIMPIFKLOXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



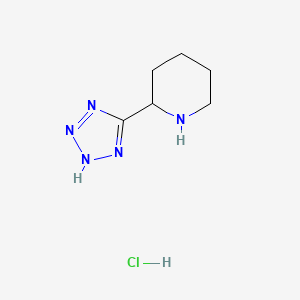
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
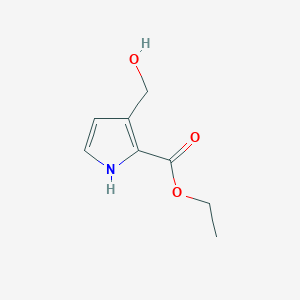
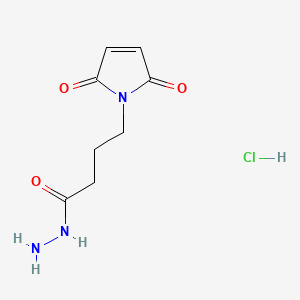
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
